1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone
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Overview
Description
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,5-dichloro-3-fluoropyridine with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing chlorine or fluorine.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
- 1-(2,6-Dichloro-3-fluoropyridin-4-yl)ethanone
- 1-(5-Fluoropyridin-3-yl)ethanone
Uniqueness
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms. The molecular formula is C7H4Cl2FN, and it possesses distinct physical properties that influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that this compound can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which may play a role in its therapeutic effects.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation of cancer cells | |
Enzyme Inhibition | Inhibition of specific enzyme activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
Case Study 2: Anticancer Activity
In vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Further analysis suggested that the mechanism of action may involve apoptosis induction in cancer cells.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the pyridine ring have been shown to enhance biological activity, providing insights into the design of more effective analogs.
Key Findings:
- Enhanced Activity : Certain substitutions on the pyridine ring significantly increased both antimicrobial and anticancer activities.
- Mechanism Insights : Preliminary studies suggest that the compound may exert its effects through multiple pathways, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation.
Properties
Molecular Formula |
C7H4Cl2FNO |
---|---|
Molecular Weight |
208.01 g/mol |
IUPAC Name |
1-(2,5-dichloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4Cl2FNO/c1-3(12)5-4(8)2-11-7(9)6(5)10/h2H,1H3 |
InChI Key |
BFUFZHLSJVXCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1Cl)Cl)F |
Origin of Product |
United States |
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